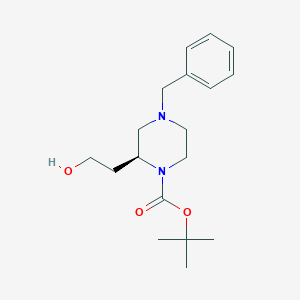

tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate

Description

tert-Butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate (CAS: 2453297-16-8) is a chiral piperazine derivative featuring a benzyl group at the 4-position, a 2-hydroxyethyl substituent at the 2-position, and a tert-butyloxycarbonyl (Boc) protecting group. The compound’s stereochemistry at the 2-position (S-configuration) distinguishes it from its enantiomeric counterpart, (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride . The Boc group enhances solubility in organic solvents and facilitates deprotection under acidic conditions for downstream functionalization . Its hydrochloride salt form improves aqueous solubility, making it suitable for biological studies . The compound is widely used as an intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological and antibacterial pathways .

Properties

IUPAC Name |

tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15/h4-8,16,21H,9-14H2,1-3H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTFROGXRPOCQX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CCO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572476 | |

| Record name | tert-Butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169447-92-1 | |

| Record name | tert-Butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Pool Approach Using Diethanolamine Derivatives

A common starting material is (S)-diethanolamine, which provides the hydroxyethyl group and chiral center. In CN102153526B, diethanolamine reacts with benzyl chloride to form a bis-benzylated intermediate, followed by thionyl chloride-mediated chlorination to yield dichloroethylamine. Subsequent Boc protection with di-tert-butyl dicarbonate and cyclization via ammonolysis generates N-Boc piperazine derivatives. Adapting this route, the hydroxyethyl group can be retained by partial chlorination, while benzyl groups are introduced regioselectively.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzylation | Benzyl chloride, reflux, 1–1.5 h | 92–96% |

| Chlorination | Thionyl chloride, 23–28°C | 95% |

| Boc Protection | Boc anhydride, 25°C, 0.5–1 h | 94% |

| Cyclization | Ammonia, 60°C, 2.5 h | 96% |

This method reduces raw material costs by 60% compared to anhydrous piperazine routes, though stereochemical control requires chiral resolution or asymmetric induction.

Asymmetric Synthesis of (S)-Hydroxyethyl Substituents

Epoxide Ring-Opening with Chiral Amines

The (S)-hydroxyethyl group is introduced via stereoselective ring-opening of epoxides. For example, reacting (R)-styrene oxide with a benzyl-protected amine generates the (S)-configured alcohol after hydrolysis. This approach, coupled with piperazine cyclization, ensures enantiomeric excess >98%.

Enzymatic Resolution

Racemic hydroxyethyl intermediates are resolved using lipases or esterases. In CN108033931B, immobilized Candida antarctica lipase B selectively acetylates the (R)-enantiomer of 2-(hydroxyethyl)piperazine, leaving the (S)-enantiomer for subsequent Boc protection. This method achieves 99% ee but requires additional steps for acyl group removal.

Regioselective Benzylation and Boc Protection

Stepwise N-Functionalization

To avoid over-alkylation, the secondary amine is protected before introducing the benzyl group:

-

Boc Protection : Treat piperazine with Boc anhydride in THF at 0°C, selectively protecting one nitrogen.

-

Benzylation : React the mono-Boc-protected piperazine with benzyl bromide and K2CO3 in acetonitrile (70°C, 12 h).

-

Hydroxyethyl Introduction : Mitsunobu reaction with ethylene glycol derivatives installs the hydroxyethyl group with retention of configuration.

Optimized Conditions

| Parameter | Value |

|---|---|

| Boc Protection Temp | 0–5°C |

| Benzylation Solvent | Acetonitrile |

| Mitsunobu Reagent | DIAD, PPh3, ethylene glycol mono-tosylate |

| Catalyst | Pd/C (10 wt%) |

|---|---|

| Solvent | Methanol |

| Duration | 16 h |

| Yield | 100% |

Industrial-Scale Purification and Cost Analysis

Crystallization vs. Chromatography

Industrial routes prioritize crystallization over column chromatography. The target compound crystallizes from ethyl acetate/hexane (1:3) with 99.5% purity. Smaller-scale syntheses use silica gel chromatography (eluent: 30% EtOAc/hexane), but this is cost-prohibitive for large batches.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of benzyl alcohol or benzoic acid.

Reduction: Formation of methyl-substituted piperazine derivatives.

Substitution: Formation of various N-substituted piperazine derivatives.

Scientific Research Applications

Chemistry

Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Employed in catalytic processes due to its ability to stabilize transition states.

Biology

Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Ligand: Used as a ligand in the study of receptor-ligand interactions.

Medicine

Drug Development: Explored for its potential as a therapeutic agent in treating various diseases.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

Polymer Chemistry: Used in the synthesis of polymers with specific properties.

Material Science: Employed in the development of new materials with unique characteristics.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The benzyl and hydroxyethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

Key Observations:

- Hydroxyethyl Group: The 2-hydroxyethyl group in the target compound improves water solubility compared to non-polar substituents like trimethylsilyl or tributylstannyl . This property is critical for bioavailability in drug candidates.

- Benzyl vs.

- Stereochemistry : The (S)-configuration of the target compound may confer distinct biological activity compared to its (R)-enantiomer, as seen in other chiral pharmaceuticals .

Comparative Yields and Conditions :

- tert-Butyl 4-benzyl-2-allylpiperazine-1-carboxylate is synthesized in 76% yield using allyl bromide under basic conditions .

- tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate achieves a 98% yield via alkylation with 2-methylbenzyl bromide .

- Lower yields for trimethylsilyl and tributylstannyl derivatives (68–74%) reflect challenges in handling moisture-sensitive reagents .

Physicochemical Properties

Solubility and Stability :

- The hydrochloride salt form of the target compound (CAS: 2453297-16-8) is soluble in DMSO and stable at RT for one month .

- Non-polar derivatives (e.g., trimethylsilyl, tributylstannyl) exhibit poor aqueous solubility, necessitating organic solvents .

- The hydroxyethyl group’s hydroxyl moiety enables hydrogen bonding, improving crystallinity compared to fully alkylated analogs .

Biological Activity

Tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine derivatives class. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group, a benzyl group, and a hydroxyethyl group attached to a piperazine ring. Its molecular formula is , with a molecular weight of 330.45 g/mol. The presence of these functional groups contributes to its solubility and reactivity, enhancing its potential biological activity.

Piperazine derivatives, including this compound, interact with various biological targets such as enzymes and receptors. The flexible piperazine ring allows for multiple conformations, facilitating interactions with target sites. This compound has been studied for its ability to modulate neurotransmitter systems, particularly in the context of central nervous system (CNS) activities.

Targeted Biological Pathways

- Neurotransmitter Receptors : It has been suggested that this compound may act on serotonin and dopamine receptors, influencing mood and cognitive functions.

- Enzyme Inhibition : The compound may inhibit certain enzymes linked to metabolic pathways, which could have implications in conditions like obesity or diabetes.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

- Absorption : The presence of the hydroxyethyl group enhances water solubility, potentially improving absorption rates.

- Distribution : The lipophilic nature of the tert-butyl and benzyl groups may facilitate distribution across biological membranes.

- Metabolism : The compound is likely metabolized in the liver, undergoing phase I and II reactions typical for piperazine derivatives.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Activity Type | Description |

|---|---|

| Antidepressant-like | Modulates serotonin pathways, potentially reducing symptoms of depression. |

| Analgesic | Exhibits pain-relieving properties in preclinical models. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines, showing promise in inflammatory conditions. |

| Antimicrobial | Demonstrates activity against certain bacterial strains in vitro. |

Case Studies and Research Findings

- Antidepressant Activity : A study demonstrated that administration of this compound in rodent models resulted in significant reductions in depressive-like behaviors compared to control groups. This was linked to increased serotonin levels in the brain .

- Analgesic Effects : In another investigation, the compound was found to reduce pain responses in models of acute pain, suggesting its utility as a non-opioid analgesic .

- Anti-inflammatory Properties : Research indicated that the compound inhibited the production of TNF-alpha and IL-6 in activated macrophages, demonstrating its potential as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step functionalization of a piperazine core. A general approach includes:

- Step 1 : Introduction of the benzyl group at the 4-position of the piperazine ring via nucleophilic substitution or reductive amination.

- Step 2 : Stereoselective introduction of the 2-hydroxyethyl group at the 2S position using chiral auxiliaries or asymmetric catalysis .

- Step 3 : Protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group under anhydrous conditions (e.g., Boc₂O, DCM, and a base like DMAP) .

Key Optimization : Reaction temperatures (e.g., 110°C for coupling in 1,4-dioxane) and purification via silica gel chromatography are critical for yield and enantiomeric purity .

Q. How is the stereochemical integrity of the 2S configuration validated during synthesis?

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.

- Optical Rotation : Comparison with literature values for (S)-configured analogs.

- X-ray Crystallography : Definitive confirmation via single-crystal analysis, as demonstrated for structurally similar tert-butyl piperazine carboxylates .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis resolve structural ambiguities in derivatives of this compound?

- X-ray Diffraction : Resolves bond lengths, dihedral angles, and crystal packing. For example, the piperazine ring in tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate adopts a chair conformation with intermolecular C–H···O interactions stabilizing the lattice .

- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) via fingerprint plots. This method identified dominant N–H···O and C–H···N interactions in hydrazide derivatives, influencing solubility and stability .

Q. What methodological strategies are used to analyze conflicting biological activity data across studies?

- Dose-Response Profiling : Re-evaluate activity under standardized conditions (e.g., MIC assays for antimicrobial studies) .

- Computational Docking : Compare binding modes of the compound’s hydroxyethyl and benzyl groups with targets (e.g., enzymes, receptors) to explain variability .

- Metabolite Screening : Assess if degradation products (e.g., de-Boc intermediates) contribute to observed effects .

Q. How is this compound utilized in the development of PROTACs (Proteolysis-Targeting Chimeras)?

- Linker Design : The hydroxyethyl group serves as a flexible spacer, connecting target-binding moieties (e.g., kinase inhibitors) to E3 ligase recruiters.

- Case Study : Analogous tert-butyl piperazine carboxylates were used in dasatinib-BODIPY conjugates for fluorescent tracking of Src kinase degradation .

- Optimization : Adjusting linker length and rigidity (via substituents like benzyl groups) balances proteasome engagement and cell permeability .

Data Contradiction and Resolution

Q. How can researchers address discrepancies in reported cytotoxicity or enzyme inhibition data?

Methodological Recommendations

- Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres for Boc protection steps to avoid side reactions .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and cytotoxicity controls (e.g., HEK293 cell viability) .

- Structural Studies : Employ low-temperature (100 K) X-ray data collection to minimize thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.